Cas no 1806725-48-3 (Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)

Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate
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- インチ: 1S/C10H7F6NO4/c1-2-20-8(19)4-3-5(21-10(14,15)16)17-7(18)6(4)9(11,12)13/h3H,2H2,1H3,(H,17,18)
- InChIKey: ZABNIZZJQTWLSZ-UHFFFAOYSA-N
- SMILES: FC(C1C(NC(=CC=1C(=O)OCC)OC(F)(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 517
- XLogP3: 2.4
- トポロジー分子極性表面積: 64.599
Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029094638-1g |
Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate |
1806725-48-3 | 97% | 1g |
$1,564.50 | 2022-03-31 |
Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylateに関する追加情報
Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate: A Comprehensive Overview
Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate, with the CAS number 1806725-48-3, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their potential applications in drug discovery and agrochemicals. The structure of this compound is characterized by a pyridine ring substituted with hydroxyl, trifluoromethoxy, trifluoromethyl, and ethoxycarbonyl groups. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate involves a series of carefully designed organic reactions. The starting material is typically a pyridine derivative, which undergoes substitution and oxidation reactions to introduce the desired functional groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of the production process. Researchers have also explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysts, to optimize the synthesis of this compound.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Pyridine derivatives are known for their ability to modulate various biological targets, including enzymes, receptors, and ion channels. In vitro studies have demonstrated that Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate exhibits potent inhibitory activity against certain kinase enzymes, which are implicated in cancer progression. These findings suggest that this compound could serve as a foundation for developing novel anti-cancer therapies.
In addition to its pharmacological applications, this compound has shown potential in agrochemical research. Its ability to inhibit plant pathogens and pests has been explored in recent studies. For instance, researchers have investigated its efficacy as a fungicide against Fusarium species, which are major pathogens causing crop losses worldwide. The trifluoromethyl and trifluoromethoxy groups in the molecule contribute to its lipophilicity and stability, enhancing its bioavailability and persistence in agricultural settings.
The chemical stability of Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate has been extensively studied under various conditions. It has been found to be stable under neutral and mildly acidic conditions but undergoes hydrolysis under strong alkaline conditions. This information is crucial for determining its shelf life and storage requirements. Furthermore, computational studies using molecular docking and quantum mechanics have provided insights into its interaction with biological targets at the molecular level.
Recent advancements in analytical techniques have enabled precise characterization of this compound. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. These techniques have also facilitated the identification of minor impurities that may arise during synthesis, ensuring the quality control of the final product.
In conclusion, Ethyl 2-hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate is a versatile compound with diverse applications in pharmaceuticals and agrochemicals. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As scientific understanding of this compound continues to grow, it holds great promise for advancing both therapeutic interventions and sustainable agricultural practices.
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